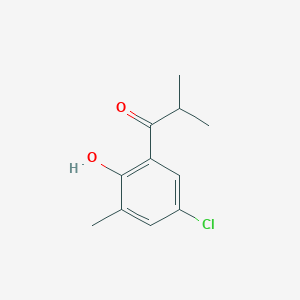
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11ClO2 It is a derivative of phenylpropanone, characterized by the presence of a chloro group, a hydroxyl group, and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one typically involves the reaction of 5-chloro-2-hydroxy-3-methylbenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amino or alkoxy derivatives.
Applications De Recherche Scientifique
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups, such as the hydroxyl and chloro groups, plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one: A similar compound with a shorter carbon chain.
1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone: Another related compound with a different carbon chain length.
Uniqueness
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
1-(5-chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,14H,1-3H3 |
Clé InChI |
FCKVCSFHLXCKIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(=O)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)

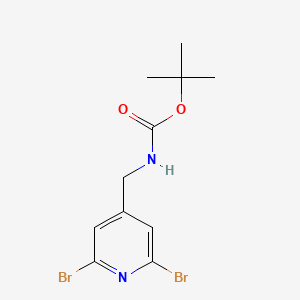

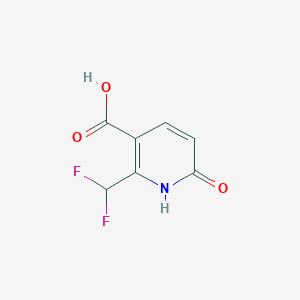
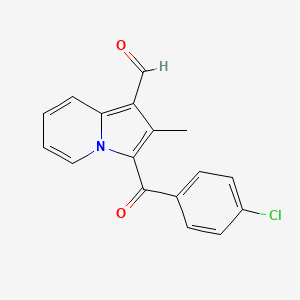
![6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B15242513.png)
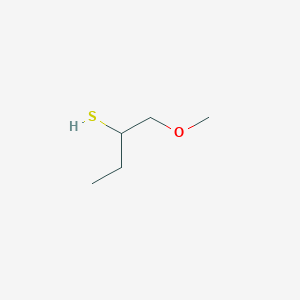
![2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B15242536.png)
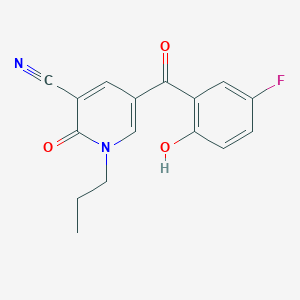

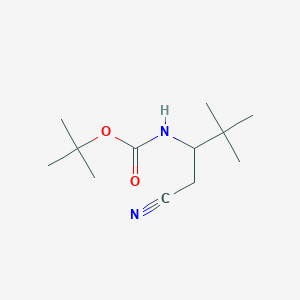
![2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15242562.png)
